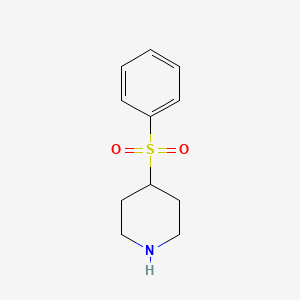

4-(Phenylsulfonyl)piperidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(benzenesulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWSPDQRMEORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylsulfonyl Piperidine and Analogous Structures

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring, a ubiquitous scaffold in medicinal chemistry, can be achieved through various synthetic routes. These include cyclization reactions, the Mannich reaction for precursor synthesis, oxidative amination, and double reduction approaches, each offering unique advantages in terms of efficiency and stereochemical control.

Cyclization Reactions: Advanced Approaches

Advanced cyclization reactions are fundamental to the construction of the piperidine skeleton. Key among these are the Dieckmann condensation, Nazarov cyclization, and reductive cyclization, which provide versatile pathways to piperidone and piperidine derivatives.

The Dieckmann condensation is a widely utilized intramolecular Claisen condensation that effectively forms cyclic β-keto esters, which are precursors to piperidones. ucl.ac.ukresearchgate.net This reaction typically involves the treatment of a diester with a base to induce cyclization. For instance, the synthesis of 4-piperidones often commences with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, followed by Dieckmann condensation of the resulting diester. researchgate.netdtic.mil Subsequent hydrolysis and decarboxylation of the cyclic β-keto ester afford the desired 4-piperidone (B1582916). dtic.mil The reaction conditions, including the choice of base and solvent, are critical to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

| Dieckmann Condensation for Piperidone Synthesis | |

| Starting Materials | Amino-diesters |

| Key Transformation | Intramolecular Claisen condensation |

| Product | Cyclic β-keto ester (piperidone precursor) |

| Common Application | Synthesis of 1-substituted-4-piperidones |

The Nazarov cyclization offers another powerful method for synthesizing cyclopentenones, which can be adapted for piperidone synthesis. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org In the context of piperidine synthesis, a variation involves the hydration of a vinyl propargyl alcohol to a dienone, which then undergoes a double Michael addition to form a 4-piperidone. dtic.mil The reaction can also be initiated from aminoallenes, which cyclize in the presence of an acid to a 4-piperidone precursor. dtic.mil Computational studies have shown that the presence of a nitrogen atom in the substrate can accelerate the Nazarov reaction by stabilizing the key oxyallyl cation intermediate. beilstein-journals.org

Reductive cyclization represents a broad category of reactions for forming heterocyclic rings. One approach involves the intramolecular reductive cyclization of a 1-keto-5-ketoxime using a reducing agent like sodium cyanoborohydride to yield a highly substituted N-hydroxypiperidine. tandfonline.com Another strategy is the electroreductive cyclization of an imine with a terminal dihaloalkane, which has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives. nih.govresearchgate.net This method offers good yields and can be performed on a preparative scale using a flow microreactor. nih.gov Furthermore, a reductive hydroamination/cyclization cascade of alkynes provides a route to piperidines through an acid-mediated functionalization and subsequent reduction of an iminium ion intermediate. nih.govmdpi.com

Mannich Reaction Pathways in Piperidone Precursor Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidone precursors, enabling the construction of the carbon framework through the aminoalkylation of a carbon acid. researchgate.netnih.gov A classic example is the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2,6-diaryl-3-methyl-4-piperidones. nih.gov

The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a particularly versatile tool. researchgate.net This reaction can be part of a domino sequence, where a nitro-Mannich reaction is followed by lactamization to afford piperidone derivatives. researchgate.net Asymmetric variations of the nitro-Mannich reaction have been developed to produce functionalized piperidines with high stereocontrol. ucl.ac.uk These methods often involve a diastereoselective nitro-Mannich reaction to establish multiple contiguous stereocenters, followed by a reductive cyclization to furnish the piperidine ring. ucl.ac.uk

Furthermore, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. This strategy utilizes a functionalized dienolate, which reacts with an aldehyde and an amine to generate a dihydropyridinone intermediate, a versatile precursor for a variety of chiral piperidine compounds. rsc.org

| Mannich Reaction Variants for Piperidone Precursors | |

| Classic Mannich Reaction | Condensation of a ketone, aldehyde, and ammonia/amine. |

| Nitro-Mannich (Aza-Henry) Reaction | Reaction of a nitroalkane and an imine. |

| Vinylogous Mannich Reaction | Reaction of a dienolate with an imine or its components. |

Oxidative Amination of Non-Activated Alkenes

The direct functionalization of alkenes to form piperidines through oxidative amination is a modern and efficient strategy. This approach avoids the need for pre-functionalized starting materials and often proceeds with high regio- and stereoselectivity. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent allows for the difunctionalization of a double bond with simultaneous formation of the N-heterocycle. nih.gov

Palladium catalysis has also emerged as a powerful tool for this transformation. nih.govnih.gov Enantioselective versions using novel pyridine-oxazoline ligands have been developed, where a sterically bulky ligand enhances the electrophilicity of the palladium catalyst, enabling the activation of olefins. nih.gov Mechanistic studies suggest that these reactions can proceed via an allylic C(sp³)–H activation followed by functionalization. nih.gov Rhodium(I) complexes with hemilabile phosphine (B1218219) ligands have also been shown to be effective catalysts for the anti-Markovnikov oxidative amination of styrenes with secondary amines like piperidine. csic.es

Double Reduction Approaches for Asymmetric Piperidine Synthesis

Asymmetric synthesis of piperidines can be effectively achieved through double reduction strategies, which typically involve the sequential reduction of a pyridine (B92270) or piperidinone derivative. nih.gov One such approach involves the asymmetric synthesis of an aminofluoropiperidine precursor for a CGRP receptor antagonist. The first reduction is a non-asymmetric hydrogenation using sodium borohydride, followed by a key asymmetric hydrogenation step catalyzed by a ruthenium(II) complex. nih.gov

Another strategy involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring as it is formed. This approach is notable for its excellent diastereo- and enantioselectivity and its tolerance of various functional groups. dicp.ac.cn Additionally, a double reduction sequence has been used to prepare (S)-3-substituted piperidines with high stereospecificity. nih.gov

Regioselective Installation of the Phenylsulfonyl Moiety

The introduction of the phenylsulfonyl group onto a pre-formed piperidine ring or a related nitrogen-containing heterocycle requires precise control of regioselectivity. Sulfonylation reactions are the primary method for achieving this transformation.

Sulfonylation Reactions on Nitrogen-Containing Heterocycles

The sulfonylation of piperidine to form 4-(phenylsulfonyl)piperidine is typically achieved by reacting piperidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine. vulcanchem.com This reaction results in the formation of a sulfonamide at the nitrogen atom.

For the regioselective C-H sulfonylation of nitrogen heterocycles like pyridine, which can be considered analogous to certain piperidine precursors, direct methods have been developed. researchgate.netcassyni.com One such method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt mediated by a base like N-methylpiperidine. researchgate.netd-nb.info This approach allows for the C4-selective sulfonylation of the pyridine ring. The direct C-H sulfonylation of N-heteroaromatics can also be achieved using sulfur dioxide or its surrogates, providing a modular route to sulfonylated heterocycles. cassyni.comacs.org

Synthetic Routes Utilizing Key Precursors (e.g., Ethyl Piperidine-4-carboxylate)

A frequently employed precursor in the synthesis of this compound derivatives is ethyl piperidine-4-carboxylate. One established method involves the reaction of ethyl isonipecotate (a derivative of ethyl piperidine-4-carboxylate) with benzenesulfonyl chloride. jcsp.org.pk This reaction yields ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, which can be further modified. jcsp.org.pk For instance, treatment with hydrazine (B178648) hydrate (B1144303) converts the ester into 1-(phenylsulfonyl)piperidine-4-carbohydrazide (B1331195). jcsp.org.pktubitak.gov.tr This carbohydrazide (B1668358) can then be reacted with various alkyl or aryl sulfonyl chlorides to produce a range of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. tubitak.gov.tr

Another synthetic pathway begins with the same precursor, ethyl isonipecotate, which is reacted with benzenesulfonyl chloride to form ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. researchgate.net This intermediate is then converted to 1-(phenylsulfonyl) piperidin-4-carbohydrazide using hydrazine hydrate. researchgate.net Subsequent reaction with carbon disulfide and potassium hydroxide (B78521) leads to the formation of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol, which can be further derivatized. researchgate.net

The following table summarizes a synthetic route starting from ethyl piperidine-4-carboxylate:

| Step | Reactants | Product | Reference |

| 1 | Ethyl piperidine-4-carboxylate, Benzenesulfonyl chloride | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | tubitak.gov.trtubitak.gov.tr |

| 2 | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, Hydrazine hydrate | 1-(Phenylsulfonyl)piperidine-4-carbohydrazide | tubitak.gov.trtubitak.gov.tr |

| 3 | 1-(Phenylsulfonyl)piperidine-4-carbohydrazide, Alkyl/aryl sulfonyl chlorides | N'-[(Alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides | tubitak.gov.tr |

Synthesis of Intermediates Bearing the Piperidine and Sulfonyl Structures (e.g., 4-Piperidones, Sulfonohydrazides)

The synthesis of intermediates that already incorporate both the piperidine and sulfonyl functionalities is a critical aspect of creating more complex derivatives. 4-Piperidones are versatile intermediates for this purpose. dtic.mil They can be synthesized through methods like the Dieckmann condensation of aminodicarboxylate esters, which involves cyclization followed by hydrolysis and decarboxylation. researchgate.net These 4-piperidones can then be subjected to various reactions, including arylsulfonation, to introduce the desired sulfonyl group. nih.gov For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can be synthesized through the base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones. nih.gov

Sulfonohydrazides also serve as important intermediates. They can be prepared from the corresponding sulfonyl chlorides and hydrazine monohydrate. researchgate.net These sulfonohydrazides can then be condensed with other molecules to form a library of analogs. researchgate.net For instance, a series of benzenesulfonohydrazide (B1205821) derivatives of 6,6-dimethyl-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline have been synthesized and characterized. researchgate.net

Optimization of Reaction Conditions and Advanced Techniques

Dynamic pH Control in Aqueous Media

Controlling the pH during synthesis can be crucial for optimizing reaction outcomes. Dynamic pH control has been effectively used in the synthesis of piperidine-containing sulfonamides. For example, in the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, the pH is maintained between 9.0 and 10.0 by the addition of a sodium carbonate solution. who.intnih.gov This careful control of pH can lead to improved yields and purity of the desired product. who.intnih.govresearchgate.net After the initial reaction, the pH is adjusted to 2.0 with concentrated HCl. who.int This technique is particularly valuable in aqueous media. who.intnih.govresearchgate.net

Microwave-Assisted Derivatization for Enhanced Reaction Kinetics and Yield

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions and improve yields. This method has been successfully applied to the synthesis of various sulfonamide derivatives. scielo.br For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with high yields using microwave irradiation, a significant improvement over conventional heating methods that required several hours. nih.gov Similarly, other piperidine-containing triazole derivatives have been synthesized in 31–68 seconds with excellent product yields. nih.gov This rapid and efficient approach is highly beneficial for the generation of diverse compound libraries for further research. nih.gov

The following table provides examples of the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional methods:

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| Synthesis of N-substituted triazole derivatives | Several hours | 33–90 seconds | 82% | nih.gov |

| Synthesis of N-(substituted)-triazolylthio acetamide (B32628) moieties | Not specified | 31–68 seconds | "Extraordinary" | nih.gov |

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96% | nih.gov |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and identifying the functional groups present in 4-(phenylsulfonyl)piperidine and its derivatives.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different protons in the molecule. The aromatic protons of the phenylsulfonyl group usually appear as multiplets in the downfield region, approximately between δ 7.50 and 7.84 ppm. The protons on the piperidine (B6355638) ring give rise to signals in the upfield region. Specifically, the protons at the 2 and 6 positions (adjacent to the nitrogen atom) are observed as a triplet around δ 3.25 ppm, while the protons at the 3, 4, and 5 positions appear as multiplets between δ 1.53 and 1.80 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon framework. The carbon atoms of the phenyl ring typically resonate between δ 127.50 and 137.01 ppm. The piperidine ring carbons show characteristic signals, with the carbon atoms at positions 2 and 6 (C2/C6) appearing around δ 47.93 ppm, and the carbons at positions 3 and 5 (C3/C5) and position 4 (C4) resonating at approximately δ 25.24 ppm and δ 23.50 ppm, respectively. rsc.org

Detailed NMR data for a derivative, N-(2-(4-fluorophenylamino)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide, has also been reported, providing further insight into the spectral characteristics of this class of compounds. figshare.com

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| This compound rsc.org | CDCl₃ | 7.84 (dd, 2H), 7.58 (dd, 1H), 7.56–7.50 (m, 2H), 3.25 (t, 4H), 1.80–1.68 (m, 4H), 1.64–1.53 (m, 2H) | 137.01, 132.55, 129.00, 127.50, 47.93, 25.24, 23.50 |

| N-(Piperidin-1-yl)benzenesulfonamide who.int | CD₃OD | 7.90 (dd, 2H), 7.65 (m, 2H), 7.52 (m, 1H), 2.96 (t, 2H), 2.47 (t, 2H), 1.61 (m, 2H), 1.44 (m, 4H) | Not explicitly provided |

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The most prominent absorption bands are associated with the sulfonyl group (-SO₂-). Strong stretching vibrations for the S=O bonds are typically observed in the region of 1355-1325 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). figshare.comwho.int The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule appear in the 3100-2800 cm⁻¹ range. figshare.comwho.int For derivatives containing amide functionalities, characteristic C=O stretching bands are also present, typically around 1644-1679 cm⁻¹. figshare.com

Interactive Data Table: Key FT-IR Absorption Bands for this compound and Related Compounds

| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |

| N-(2-(4-fluorophenylamino)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide figshare.com | 3324, 3298, 2967, 2934, 1677, 1654, 1355 | N-H, C-H, C=O (amide), S=O (sulfonyl) |

| N-(Piperidin-1-yl)benzenesulfonamide who.int | 3430, 3024, 1546, 1341 | N-H, C-H (aromatic), C=C, S=O (sulfonyl) |

| Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate tubitak.gov.tr | 1760, 1531, 1329 | C=O (ester), C=C, S=O (sulfonyl) |

Mass Spectrometry (EI-MS, ESI-MS, LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) techniques, including Electron Ionization (EI) and Electrospray Ionization (ESI), are employed to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the molecular formula of the compound. For instance, the EI-MS spectrum of N-(piperidin-1-yl)benzenesulfonamide shows a molecular ion peak at m/z 240. who.int In more complex derivatives, such as N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazides, the molecular ion peak is also observed, along with characteristic fragment ions resulting from the cleavage of the sulfonamide and other labile bonds. tubitak.gov.tr

Conformational Analysis of the Piperidine Ring

The conformational flexibility of the piperidine ring is a critical determinant of the biological activity of its derivatives.

Chair Conformations and Substituent Orientations (e.g., Equatorial vs. Axial)

The piperidine ring in this compound and its analogues predominantly adopts a chair conformation to minimize steric strain. vulcanchem.comresearchgate.net In this conformation, substituents at the 1 and 4 positions can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. vulcanchem.com For 4-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. Therefore, the phenylsulfonyl group at the 4-position is expected to predominantly occupy the equatorial orientation. Energy-conformational calculations on related 4-phenylpiperidines have shown that the preference for an axial or equatorial phenyl group can be influenced by other substituents on the ring. nih.gov X-ray analysis of certain 4-alkyl-4-phenylpiperidines has confirmed the existence of a phenyl axial conformation in specific cases. nih.gov

Chemical Transformations, Derivatization, and Analog Design

Derivatization Strategies of the Piperidine (B6355638) Nitrogen Atom (N-Substitution)

The secondary amine of the piperidine ring is a primary site for derivatization, offering a straightforward handle to introduce a wide range of functional groups. This N-substitution is crucial for modulating the compound's polarity, size, and interaction with biological targets. Common strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation is frequently achieved by reacting the parent piperidine with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) chloride) in the presence of a base like sodium hydride (NaH) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF). sciforum.net This method allows for the introduction of simple alkyl chains, substituted benzyl groups, and other functionalities. sciforum.net For instance, reacting N-(Piperidin-1-yl)benzenesulfonamide with different N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of NaH and DMF yields a series of N-substituted acetamide (B32628) derivatives. who.int This highlights a common two-step approach where the initial sulfonamide formation is followed by substitution on the nitrogen atom. who.int

Another key strategy involves coupling the piperidine nitrogen with various moieties to create more complex structures. For example, N-phenacyl derivatives have been synthesized to improve bioavailability. researchgate.net The synthesis of 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine is a notable example where the nitrogen is substituted with a phenylethyl group. researchgate.net Furthermore, the piperidine nitrogen can be incorporated into more elaborate systems, such as in the synthesis of N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl) amino]acetamide derivatives, which are geared up by the pairing of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. who.int

The table below summarizes common N-substitution strategies for the 4-(phenylsulfonyl)piperidine scaffold.

| Derivatization Type | Reagents & Conditions | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halides (e.g., ethyl iodide, benzyl chloride), NaH, DMF | N-Alkyl, N-Benzyl | sciforum.net |

| N-Acetamide Formation | N-aryl/aralkyl-substituted-2-bromoacetamides, NaH, DMF | N-CH₂-C(=O)-NH-Ar | who.int |

| N-Phenylethyl Substitution | Coupling with appropriate precursors | N-CH₂-CH₂-Ar | researchgate.net |

| N-Sulfonylation | Aryl sulfonyl chlorides, Triethylamine, Dichloromethane | N-SO₂-Ar | researchgate.net |

Modifications and Functionalization of the Phenylsulfonyl Moiety

The phenylsulfonyl group offers another critical site for modification, primarily on the phenyl ring. Introducing substituents to this ring can significantly alter the electronic properties, solubility, and metabolic stability of the entire molecule. These modifications are often guided by the need to improve bioavailability and fine-tune target engagement. researchgate.net

A key study identified that while the parent compound, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine, lacked bioavailability, introducing specific groups onto the phenylsulfonyl ring could overcome this limitation. researchgate.net Using stability in rat liver microsomes as a predictive measure, researchers developed analogs with enhanced pharmacokinetic profiles. researchgate.net

Notable examples include the synthesis of 4-cyano and 4-carboxamidophenylsulfonyl derivatives. researchgate.net These modifications led to orally bioavailable and brain-penetrant analogs. researchgate.net The synthesis of these compounds generally involves starting with a correspondingly substituted benzenesulfonyl chloride. For example, to create analogs with a substituted phenylsulfonyl group, the synthesis can start from a substituted benzhydryl chloride which is treated with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with the desired substituted sulfonyl chlorides. researchgate.net

In another approach, various substituted benzenesulfonyl chlorides can be reacted with N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide under microwave irradiation to yield a series of analogs with diverse substitutions on the phenylsulfonyl ring, such as trifluoromethyl and chloro groups. nih.gov

The following table details representative modifications of the phenylsulfonyl group.

| Substituent on Phenyl Ring | Purpose of Modification | Example Compound Class | Reference |

| 4-Cyano (-CN) | Enhance bioavailability | 4-Cyano-phenylsulfonyl derivatives | researchgate.net |

| 4-Carboxamido (-C(=O)NH₂) | Enhance bioavailability, brain penetration | 4-Carboxamido-phenylsulfonyl derivatives | researchgate.net |

| 2-Trifluoromethyl (-CF₃) | Modulate electronic properties | N-(...)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | nih.gov |

| 2-Chloro-4-trifluoromethyl | Modulate electronic properties | N-(...)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | nih.gov |

| 6-Methyl (on a pyridazine (B1198779) ring) | Structural variation | 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one | vulcanchem.com |

Chemical Reactions Leading to Complex Analogues and Hybrid Structures

The this compound core is a valuable building block for synthesizing more complex molecules and hybrid structures, where it is combined with other pharmacologically relevant heterocycles. These multi-step syntheses often leverage the reactivity of both the piperidine nitrogen and other functional groups that can be introduced onto the scaffold.

One prominent strategy involves converting the 4-position of the piperidine ring into a new heterocyclic system. For example, 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol can be synthesized starting from ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. researchgate.net This intermediate is first converted to a carbohydrazide (B1668358), which is then cyclized using carbon disulfide (CS₂) to form the oxadiazole-thiol ring. researchgate.net The resulting thiol group can be further derivatized with various electrophiles to produce a library of S-substituted analogs. researchgate.net

Another approach involves creating hybrid molecules by linking the this compound unit to other complex moieties. The synthesis of 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide demonstrates the connection of the piperidine scaffold to an indole (B1671886) derivative via a carboxamide linkage at the 4-position. vulcanchem.com This involves functionalizing the piperidine at the 1-position with the phenylsulfonyl group and installing the carboxamide at the 4-position. vulcanchem.com

Furthermore, complex hybrid structures have been developed by coupling 1-substituted-1H-tetrazole-5-thiol building blocks with derivatives of 4-(phenylsulfonyl)piperazine, a close structural analog, indicating a broader strategy of combining sulfonyl-heterocycles with tetrazoles. ijpsonline.com In a different synthetic route, nitrogen mustard carbonates can react with nucleophiles like phenylsulfonyl acetonitrile (B52724) to form a substituted piperidine through an intermolecular double alkylation and cyclization reaction. unive.it

The table below presents examples of complex analogues derived from the this compound scaffold.

| Resulting Hybrid Structure | Key Synthetic Precursor | Synthetic Strategy | Reference |

| 1,3,4-Oxadiazole-thiol derivative | 1-(Phenylsulfonyl) piperidin-4-carbohydrazide | Cyclization with CS₂ followed by S-alkylation | researchgate.net |

| Indole-carboxamide conjugate | 4-Carboxy-1-(phenylsulfonyl)piperidine | Amide coupling with a substituted indole amine | vulcanchem.com |

| Tetrazole-sulfonamide hybrid | 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone | S-alkylation with tetrazole-thiol building blocks | ijpsonline.com |

| Cyano-substituted piperidine | Nitrogen mustard carbonate and phenylsulfonyl acetonitrile | Intermolecular cyclization via double alkylation | unive.it |

Derivatization for Analytical Applications (e.g., Enhanced Mass Spectrometric Detection)

In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS), chemical derivatization is a powerful strategy to enhance the detection of molecules that exhibit poor ionization efficiency in their native form. nih.govnsf.gov While specific literature detailing the derivatization of this compound itself for enhanced detection is scarce, the principles can be understood from studies using structurally related piperidine-containing derivatizing agents.

A key challenge in analyzing certain classes of compounds, such as organic acids, is their low sensitivity in positive-ion mode electrospray ionization (ESI), with negative-ion mode often being less robust. nsf.gov To overcome this, a derivatization tag with a high proton affinity can be attached to the analyte, promoting strong signal generation in the more sensitive positive-ion mode. nsf.gov

One such derivatizing agent is N-(4-aminophenyl)piperidine. nih.govnsf.gov This reagent is used to tag carboxylic acids, significantly improving their detection limits in SFC-MS and LC-MS. nih.govnsf.gov For instance, derivatizing various organic acids with N-(4-aminophenyl)piperidine resulted in detection limit improvements ranging from 25- to 2100-fold. nih.govrowan.edu The sensitivity for compounds that were already detectable in their native form increased by at least 200-fold. nih.govrowan.edu This enhancement is attributed to the high proton affinity of the derivatization tag, which facilitates efficient ionization. nsf.gov

Although this example involves using a piperidine derivative as a tagging agent rather than tagging this compound itself, the underlying principle is applicable. If this compound or its metabolites required ultra-sensitive quantification and showed poor ionization, a similar strategy could be employed. A reactive handle could be introduced onto the this compound molecule, which could then be coupled with a high-proton-affinity tag to enhance its MS signal. For example, if a carboxylic acid derivative of this compound, such as 1-((4-(1,3-dioxoisoindolin-2-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid, were the target of analysis, it could be derivatized to improve its detection limits. nih.gov

The table below outlines the concept of derivatization for enhanced analytical detection, based on the use of a piperidine-containing tag.

| Analytical Challenge | Derivatization Strategy | Mechanism of Enhancement | Example Tag | Reference |

| Poor ionization of acidic analytes | Tagging with a high proton affinity amine | Increased proton affinity allows for sensitive detection in positive-ion ESI-MS | N-(4-aminophenyl)piperidine | nih.govnsf.gov |

| Undetectable compounds in native form | Chemical derivatization prior to SFC-MS analysis | Converts analyte into a form with superior chromatographic and mass spectrometric properties | N-(4-aminophenyl)piperidine | nih.govrowan.edu |

| Low sensitivity in SFC-MS | Introduction of a permanent positive charge or high proton affinity group | Improved ionization efficiency in the SFC-MS interface | N-(4-aminophenyl)piperidine | nsf.gov |

| Separation of polar analytes | Derivatization to alter polarity | Enables separation on different stationary phases not suitable for the native compound | N-(4-aminophenyl)piperidine | nih.gov |

Biological Activity and Mechanistic Investigations

Ligand-Receptor Interaction Profiles

5-HT2A Receptor Antagonism and Selectivity Studies

Derivatives of 4-(phenylsulfonyl)piperidine have been identified as a potent class of 5-HT2A receptor antagonists. acs.orgebi.ac.ukresearchgate.netnih.gov Research stemming from a spirocyclic ether lead compound led to the development of a series of acyclic sulfones built upon the this compound core. acs.orgnih.gov These compounds demonstrate high affinity for both human and rat 5-HT2A receptors and exhibit significant selectivity over other receptors. acs.org

An important derivative, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (compound 12), was found to bind with high affinity to the human 5-HT2A receptor. acs.org Further exploration led to the synthesis of the 4-cyanophenyl sulfone derivative (compound 26), which also binds with high affinity to both rat and human 5-HT2A receptors and functions as an antagonist. acs.org Critically, this compound showed a 250-fold selectivity over the 5-HT2C receptor and over 2000-fold selectivity against Dopamine (B1211576) D2 and α1-Adrenergic receptors, highlighting the selective nature of this chemical series. acs.org The introduction of cyano or carboxamide groups, as seen in compounds 26 and 31, also conferred oral bioavailability, making them suitable for in vivo studies in animal models. acs.orgnih.gov

| Compound | Structure | h5-HT2A Ki (nM) | Selectivity vs. 5-HT2C | Selectivity vs. D2 |

|---|---|---|---|---|

| 12 (1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine) |  | 0.33 | >2000-fold | >2000-fold |

| 26 (4-((1-(2-(2,4-difluorophenyl)ethyl)-4-piperidinyl)sulfonyl)benzonitrile) |  | Data not available in source | 250-fold | >2000-fold |

Dopamine D2 Receptor Ligand Characterization (Functional Antagonism, Kinetic Properties)

The phenylpiperidine scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. While extensive research exists for the broader class, specific studies on this compound derivatives detail their interaction with D2 receptors, often in the context of selectivity profiling. acs.orgmdpi.com For instance, certain 5-HT2A antagonists from this family show over 2000-fold selectivity against the D2 receptor, indicating a low affinity for this target. acs.org

However, studies on structurally related 4-phenylpiperidines provide insight into the potential kinetic and functional properties that can be modulated. For example, Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a related compound, exhibits functional D2 antagonism with fast-off kinetic properties. researchgate.net This characteristic allows the receptor to rapidly regain responsiveness to endogenous dopamine. researchgate.net It binds competitively with low affinity and lacks the properties needed for interaction with the D2 receptor in its inactive state. researchgate.net This combination of fast dissociation kinetics and a lack of intrinsic activity results in a functional state-dependent antagonism, which may differentiate it from classical D2 antagonists and partial agonists. researchgate.net While not a direct this compound, the behavior of Pridopidine illustrates the types of complex D2 receptor interactions that can be achieved with the substituted phenylpiperidine scaffold. researchgate.net

Opioid Receptor Binding and Conformational Preferences

The 4-phenylpiperidine (B165713) structure is a flexible fragment of rigid opioids like morphine. nih.gov The conformational preference of the phenyl group—whether it adopts an axial or equatorial position relative to the piperidine (B6355638) ring—is a critical determinant of binding affinity and efficacy at opioid receptors, particularly the mu-opioid receptor. nih.gov

Energy-conformational calculations performed on 4-alkyl-4-(m-hydroxyphenyl)piperidines revealed that analogs with 4-alkyl substituents favor a phenyl axial conformation, which is distinct from the conformation observed in morphine. nih.gov Specifically, 4-t-butyl substituted compounds are predicted to definitively exist in this phenyl axial conformation. nih.gov This fixed conformation allows for a clearer understanding of how different substituents modulate receptor affinity. nih.gov In contrast, analogs where the 4-substituent is a hydrogen or an ester group tend to prefer a phenyl equatorial conformation. nih.gov The ability of these molecules to adopt specific low-energy conformations is key to their interaction with the opioid receptor binding pocket. nih.govelifesciences.org

Enzyme Inhibition Mechanisms

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 1-(phenylsulfonyl)piperidine (B86637) have been systematically synthesized and evaluated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. tubitak.gov.trtubitak.gov.trnih.govwho.intrsc.org A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tubitak.gov.trtubitak.gov.tr

Molecular docking studies suggest these compounds interact with key residues in the active sites of the enzymes. tubitak.gov.trtubitak.gov.tr The inhibitory potential of these derivatives varies based on the nature of the substituent on the terminal sulfonyl group. Both aromatic and aliphatic substituents have been explored, leading to compounds with IC₅₀ values in the low micromolar to nanomolar range. tubitak.gov.trresearchgate.net Another related series, N-aryl/alkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, also showed promising activity against both AChE and BChE. nih.gov

| Compound | Derivative Class | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 4a (N'-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide) | Carbohydrazide (B1668358) | 0.11 ± 0.001 | 0.29 ± 0.002 |

| 4b (N'-[(4-methoxyphenyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide) | Carbohydrazide | 0.13 ± 0.001 | 0.31 ± 0.002 |

| 4d (N'-[(2,4,6-trimethylphenyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide) | Carbohydrazide | 0.09 ± 0.001 | 0.21 ± 0.001 |

| 7d (N-(4-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide) | Acetamide (B32628) | 1.52 ± 0.011 | 0.91 ± 0.009 |

| 7e (N-(4-hydroxyphenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide) | Acetamide | 1.11 ± 0.009 | 0.81 ± 0.008 |

Lipoxygenase Enzyme Inhibition

Lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and their inhibition is a target for treating inflammatory conditions. who.intsciforum.net Several series of this compound derivatives have been screened for their ability to inhibit lipoxygenase. nih.govbioline.org.brtjpr.org

One study focused on S-substituted derivatives of 5-(1-(4-chlorophenylsulfonyl) piperidin-3-yl)-1,3,4-oxadiazole-2-thiol. bioline.org.brtjpr.org These compounds were evaluated for their lipoxygenase inhibitory activity, with several showing potent effects. bioline.org.br Compound 5e, which bears an n-pentyl group, exhibited a higher percentage of inhibition than the standard inhibitor, Baicalein. bioline.org.brtjpr.org Other derivatives with different alkyl substitutions also showed strong inhibitory potential. bioline.org.brtjpr.org In a separate study, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were also evaluated, though many were found to be inactive against lipoxygenase. nih.gov

| Compound | Substitution | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 5e | n-pentyl | 94.71 ± 0.45 | 20.72 ± 0.34 |

| 5g | n-octyl | 81.41 ± 0.98 | Data not available in source |

| 5f | iso-pentyl | 78.09 ± 0.56 | Data not available in source |

| Baicalein (Standard) | - | 93.79 ± 1.27 | 22.31 ± 0.09 |

Carbonic Anhydrase Isozyme (hCA I, hCA II) Inhibition

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the cytosolic forms hCA I and hCA II. acs.orgtandfonline.com Certain sulfonamide derivatives incorporating this scaffold have demonstrated significant inhibitory activity against these isozymes. acs.org For instance, a series of aromatic and heterocyclic sulfonamides were synthesized and showed potent inhibition of hCA I and hCA II. acs.org The inhibitory potential of these compounds is attributed to the sulfonamide moiety, a well-established zinc-binding group within the active site of carbonic anhydrases. acs.orgijpsr.info

Further studies have explored the synthesis of novel heterocyclic mercaptans derived from 4-(halogeno-phenylsulfonyl)benzoic acids, which were then evaluated for their inhibitory effects on hCA I and hCA II. tandfonline.com Some of these compounds displayed interesting biological activity, with inhibition constants reaching the low micromolar range. tandfonline.com The research into these derivatives is part of a broader effort to develop isozyme-selective inhibitors, which could offer more targeted therapeutic interventions with potentially fewer side effects. tandfonline.comnih.gov

Table 1: Carbonic Anhydrase Inhibition by Phenylsulfonyl-Containing Compounds

| Compound Type | Target Isozymes | Inhibition Potency | Reference |

|---|---|---|---|

| Aromatic/Heterocyclic Sulfonamides | hCA I, hCA II | High | acs.org |

| Heterocyclic Mercaptans | hCA I, hCA II | Low micromolar range | tandfonline.com |

| Benzenesulfonamide Derivatives | hCA I, hCA II | Varied, some with low nanomolar inhibition against hCA II | nih.gov |

Alpha-Glucosidase Inhibition

The this compound framework has also been incorporated into molecules designed to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govwho.int Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of diabetes management. nih.gov

A study focusing on piperidine derivatives identified a compound, 1''-Phenoxypropyl)-4-Phenyl-4-hydroxy piperidinium (B107235) Hydrobromide, as a potent inhibitor of α-glucosidase, even more so than the standard drug acarbose. who.int Another derivative, 1-(1''-phenoxypropyl)-4-(4'-bromophenyl)-4-hydroxy piperidinim Hydrobromide, also showed inhibitory activity equivalent to the standard. who.int These findings highlight the potential of the piperidine moiety in designing effective α-glucosidase inhibitors. who.int

In a separate investigation, a series of 1,3,4-oxadiazole (B1194373) hybrids containing a piperidine-based oxadiazole demonstrated notable α-glucosidase inhibitory activity. nih.gov Out of nineteen synthesized compounds, fifteen were active against the enzyme. nih.gov Similarly, phenylsulfonylpiperazine derivatives have been synthesized and evaluated, with some compounds showing higher inhibition values than the reference standard, quercetin. dergipark.org.tr

Table 2: Alpha-Glucosidase Inhibition by Piperidine and Piperazine (B1678402) Derivatives

| Compound Series | Key Finding | Reference |

|---|---|---|

| 4-Hydroxy-4-phenyl piperidine derivatives | One derivative showed stronger inhibition than acarbose. | who.int |

| 1,3,4-Oxadiazole hybrids with piperidine | 15 out of 19 compounds were active inhibitors. | nih.gov |

| Phenylsulfonylpiperazine derivatives | Some derivatives exhibited higher inhibition than quercetin. | dergipark.org.tr |

Cellular and Sub-Cellular Modulations

Beyond enzyme inhibition, derivatives of this compound have been shown to exert profound effects at the cellular and sub-cellular levels, influencing critical pathways that govern cell fate and behavior.

Cell Cycle Arrest Induction (e.g., G2/M Phase)

Several studies have demonstrated the ability of compounds containing a phenylsulfonylpiperidine or related structures to induce cell cycle arrest, particularly at the G2/M checkpoint. japsonline.comdovepress.commedsci.org This is a crucial mechanism for preventing the proliferation of cancer cells. For instance, a novel spiro[chroman-2,4'-piperidin]-4-one derivative with a phenylsulfonyl spacer was found to increase the population of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. japsonline.com

The induction of G2/M arrest is often linked to the modulation of key regulatory proteins. medsci.orgnih.gov For example, the downregulation of cyclin B1 is a common finding in cells treated with compounds that cause G2/M arrest. nih.gov This checkpoint prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair or, alternatively, triggering apoptosis. medsci.orgfrontiersin.org

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. acs.orgsci-hub.se Derivatives of this compound have been shown to trigger apoptotic pathways in cancer cells. A novel phenyl sulfonyl piperidine compound, PSP205, was identified to induce apoptosis in colon cancer cells in a dose-dependent manner. acs.org This was confirmed by flow cytometry analysis showing an increase in Annexin-V positive cells, which are indicative of early-stage apoptosis. acs.org

Mechanistic studies have revealed that these compounds can initiate both intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) apoptotic pathways. dovepress.com For example, the activation of the ER stress and autophagic pathways can lead to apoptosis. acs.org In some cases, the apoptotic effect is linked to the upregulation of pro-apoptotic proteins like p53. nih.govnih.gov

Inhibition of Cellular Migration and Metastasis

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some quinazoline (B50416) derivatives containing a piperidine moiety have been shown to inhibit the migration of cancer cells. researchgate.net In scratch wound healing assays, these compounds effectively suppressed the healing process, indicating an inhibition of cell migration. researchgate.net While the direct role of the this compound core in this specific study is not detailed, it highlights the potential of piperidine-containing compounds in targeting cellular motility. researchgate.netscielo.br The inhibition of enzymes like carbonic anhydrase IX has also been linked to impaired tumor cell migration and invasiveness. mdpi.com

Antioxidant Activity Assessment

The antioxidant potential of compounds is crucial for combating oxidative stress, which is implicated in numerous diseases. Phenylsulfonyl piperazine derivatives have been synthesized and evaluated for their antioxidant properties. colab.wsnih.gov In one study, two series of sulfonylpiperazines linked to acs.orgvulcanchem.comdioxolo[4,5-g]chromenones were created. colab.wsnih.gov The antioxidant activity was assessed using DPPH and ABTS+ radical scavenging assays. colab.wsnih.gov

The results indicated that the presence of certain substituents on the phenylsulfonyl entity, such as trifluoromethoxy (OCF3) and methoxy (B1213986) (OCH3) groups, played a significant role in the antioxidant capacity. colab.wsnih.gov These findings suggest that the this compound scaffold can be a valuable component in the design of novel antioxidant agents. colab.wsnih.gov

Table 3: Antioxidant Activity of Phenylsulfonyl Piperazine Derivatives

| Assay | Key Finding | Reference |

|---|---|---|

| DPPH radical scavenging | Substituents on the phenylsulfonyl group influence activity. | colab.wsnih.gov |

| ABTS+ radical scavenging | OCF3 and OCH3 groups were crucial for scavenging activity. | colab.wsnih.gov |

Structure-Activity Relationship (SAR) Elucidation

The therapeutic potential of the this compound scaffold is intrinsically linked to the nuanced interplay between its structural components and biological targets. Structure-activity relationship (SAR) studies have been pivotal in decoding this relationship, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. These investigations systematically explore how modifications to the core structure influence its interaction with various receptors and enzymes.

The nature and placement of substituents on the phenylsulfonyl moiety have a profound impact on the biological activity of this compound derivatives. Research has demonstrated that both the electronic properties (electron-donating vs. electron-withdrawing) and the specific position of these substituents are critical determinants of pharmacological potency and selectivity. srict.in

In the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, clear SAR was established for substitutions on the phenylsulfonamide ring. sci-hub.se Potency was found to be highly dependent on the substituent's position, with a preference for the 2-position. sci-hub.se For instance, moving a chloro substituent from the 2-position to the 3- and 4-positions led to a progressive decrease in activity. sci-hub.se Furthermore, electron-donating groups in the 2-position or an unsubstituted phenyl ring resulted in weak activity. sci-hub.se Conversely, a strongly electron-withdrawing trifluoromethyl (CF3) group at the 2-position was well-tolerated, and incorporating a 2,5-dimethylisoxazole group yielded the highest activity in the series. sci-hub.se

Similarly, in the pursuit of 5-HT(2A) receptor antagonists, modifications to the phenylsulfonyl ring were crucial for improving bioavailability. ebi.ac.uknih.gov Introducing electron-withdrawing groups such as cyano (-CN) or carboxamide (-CONH2) at the 4-position of the phenylsulfonyl ring successfully produced orally bioavailable and brain-penetrant compounds. ebi.ac.uknih.govresearchgate.net This highlights how tuning electronic properties can directly address pharmacokinetic challenges.

Studies on other biological targets reinforce these findings. For activity against Trypanosoma cruzi, there appears to be a preference for electron-rich aromatic groups, as analogs with electron-deficient cyano substituents were found to be inactive. dndi.org In other research, the presence of electron-withdrawing (e.g., OCF3) or electron-donating (e.g., OCH3) groups on the phenylsulfonyl entity produced varied biological effects, indicating that the optimal electronic nature of the substituent is target-dependent. srict.in

| Compound Analogue | Substituent | Position on Phenyl Ring | Target | Observed Activity | Source |

|---|---|---|---|---|---|

| Phenylsulfonamide Analogue | -Cl | 3 | hM4 Receptor | Decreased potency vs. 2-Cl | sci-hub.se |

| Phenylsulfonamide Analogue | -Cl | 4 | hM4 Receptor | Further decreased potency vs. 3-Cl | sci-hub.se |

| Phenylsulfonamide Analogue | -CF3 | 2 | hM4 Receptor | Equipotent to lead compound | sci-hub.se |

| Phenylsulfonamide Analogue | 2,5-dimethylisoxazole | - | hM4 Receptor | Most potent in series | sci-hub.se |

| This compound Analogue | -CN | 4 | 5-HT(2A) Receptor | Orally bioavailable antagonist | ebi.ac.uknih.gov |

| This compound Analogue | -CONH2 | 4 | 5-HT(2A) Receptor | Orally bioavailable antagonist | ebi.ac.uknih.gov |

The three-dimensional arrangement of atoms (stereochemistry) within the piperidine ring and its substituents is a critical factor governing molecular recognition by biological targets. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to occupy axial or equatorial positions, leading to distinct spatial orientations that can drastically alter binding affinity and selectivity. researchgate.net

The impact of stereochemistry is clearly illustrated in studies of 3,4-disubstituted piperidine analogues designed as monoamine transporter inhibitors. nih.gov Investigations into the cis and trans isomers, along with their individual enantiomers, revealed that stereochemistry is a primary determinant of selectivity for the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov

Specifically, the (-)-cis analogues were found to be selective for DAT and NET. nih.gov This selectivity profile was also observed for the (+)-trans analogues. nih.gov In stark contrast, the opposite enantiomers of these diastereomers, the (-)-trans and (+)-cis isomers, exhibited selectivity for SERT or a dual SERT/NET profile. nih.gov These findings underscore how subtle changes in the spatial relationship between substituents on the piperidine ring can fundamentally switch the target preference of the entire molecule. nih.gov Further refinement of piperidine ring stereochemistry in a different series was shown to be essential for achieving a balanced occupancy of both 5-HT1ARs and SERT in vivo. nih.gov

| Isomer | Enantiomer | Resulting Selectivity Profile | Source |

|---|---|---|---|

| cis | (-) | DAT/NET Selective | nih.gov |

| trans | (+) | DAT/NET Selective | nih.gov |

| trans | (-) | SERT or SERT/NET Selective | nih.gov |

| cis | (+) | SERT or SERT/NET Selective | nih.gov |

In the development of this compound-based 5-HT(2A) antagonists, N-substitution was a key strategy to overcome poor bioavailability. ebi.ac.uknih.gov While the parent compound lacked bioavailability, the introduction of an N-phenacyl group resulted in a derivative that was not only bioavailable but also maintained potent receptor antagonism. ebi.ac.uknih.govresearchgate.netresearchgate.net This N-phenacyl substitution also had the beneficial effect of reducing off-target activity at the IKr potassium channel. ebi.ac.uknih.govresearchgate.net

The N-substituent can directly participate in receptor binding. In one analogue, the phenylsulfonyl group was found to be critical for binding to a transmembrane helix of the receptor, while the large aromatic system attached to the piperidine nitrogen interacted with an extracellular loop. vulcanchem.com This demonstrates a cooperative binding mode where both the core scaffold and the N-substituent engage different regions of the receptor to achieve high affinity. The size and nature of the N-substituent can also influence selectivity. For example, in related scaffolds, replacing a phenylsulfonyl group on a piperazine ring with smaller acetyl or benzyl (B1604629) groups led to a significant reduction in 5-HT reuptake inhibition, highlighting the importance of the sulfonyl moiety in that specific interaction. vulcanchem.com The piperidine nitrogen and its substituent are therefore a crucial handle for fine-tuning the complete pharmacological profile of the molecule.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of 4-(phenylsulfonyl)piperidine, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Molecular docking simulations are frequently employed to determine the binding modes of this compound derivatives within the active sites of target proteins. For instance, in studies of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), molecular docking was used to predict how these compounds orient themselves within the enzyme's active site. tubitak.gov.trtubitak.gov.tr The piperidine (B6355638) ring, a core component, typically adopts a stable chair conformation. researchgate.net Docking studies help visualize the conformational fit of the entire molecule, ensuring that the phenylsulfonyl group and other substituents are positioned optimally to interact with key amino acid residues. tubitak.gov.tr In the context of fatty acid amide hydrolase (FAAH) inhibitors, docking studies explored the binding modes of potent analogs containing the 4-phenylthiazole (B157171) piperidine scaffold. nsf.gov These computational models are crucial for understanding how structural modifications influence binding affinity and selectivity.

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The phenyl group of the this compound core is capable of engaging in π-π stacking interactions with aromatic residues, such as tyrosine or phenylalanine, within the protein's binding pocket. For example, in the design of serotonergic pathway modulators, the indole (B1671886) moiety of certain derivatives was predicted to engage in π-π stacking with aromatic residues at the serotonin (B10506) transporter's active site. vulcanchem.com The energy contribution of these interactions, though individually weaker than covalent bonds, collectively enhances the stability of the supramolecular assembly. nih.gov

Prediction of Binding Modes and Conformational Fit

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model can be generated from a set of active molecules, defining features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. frontiersin.orgcore.ac.uk

For scaffolds related to this compound, pharmacophore models serve as templates for designing new ligands with potentially improved potency and selectivity. frontiersin.org By abstracting the key interaction points, these models guide the modification of the core structure. For instance, a pharmacophore model for CCR5 antagonists was proposed based on 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes, highlighting the spatial requirements for activity. This approach facilitates the identification of novel, structurally diverse compounds that fit the pharmacophore and are likely to be active. researchgate.net

A typical pharmacophore model derived from active ligands might include features such as:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor from the sulfonyl oxygens.

Hydrophobic features mapping the piperidine ring and other substituents.

This modeling is instrumental in virtual screening campaigns and in the rational design of new chemical entities. frontiersin.org

Virtual Screening Methodologies for Compound Library Analysis

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. idrblab.orgslideshare.net VS can be either structure-based (e.g., docking) or ligand-based (e.g., pharmacophore searching or similarity searching). idrblab.org

In the context of this compound, virtual screening can be used to analyze large chemical databases to find new derivatives with desired biological activities. sciengpub.ir For example, a pharmacophore model developed from known active compounds can be used as a 3D query to filter a database, retrieving only those molecules that match the essential features. u-strasbg.fr Similarly, structure-based virtual screening has been used to dock libraries of compounds against homology models of G-protein coupled receptors (GPCRs) like CCR5 to identify novel agonists, a process that can be applied to libraries containing the this compound scaffold. u-strasbg.fr An in-house library of biologically active compounds, including piperidine-based molecules, was subjected to in-silico virtual screening against COVID-19 targets. sciengpub.ir

Table 1: Virtual Screening Approaches

| Screening Type | Methodology | Application Example |

|---|---|---|

| Structure-Based | Molecular Docking | Docking a library of compounds into the active site of a target protein (e.g., AChE, FAAH) to predict binding affinity. tubitak.gov.trnsf.gov |

| Ligand-Based | Pharmacophore Searching | Using a 3D pharmacophore model to search a chemical database for molecules with matching chemical features. frontiersin.orgu-strasbg.fr |

| Ligand-Based | Similarity Searching | Comparing molecular fingerprints of library compounds to a known active template to find structurally similar molecules. idrblab.org |

Conformational Energy Profiling and Dynamic Simulations

The this compound moiety possesses conformational flexibility, primarily centered around the piperidine ring and the rotatable bonds. The piperidine ring typically exists in a chair conformation. researchgate.net Understanding the conformational preferences and the energy landscape of these molecules is crucial for drug design.

Conformational analysis can be performed using molecular mechanics calculations to determine the relative energies of different conformers. nih.govnih.gov For substituted piperidines, these calculations can predict whether a substituent prefers an axial or equatorial position, which can significantly impact biological activity. nih.gov For instance, energy-conformational calculations on 4-alkyl-4-(m-hydroxyphenyl)piperidines were used to understand how different substituents modulate receptor binding affinities by favoring specific conformations. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time. tandfonline.com MD simulations can reveal the stability of binding modes predicted by docking, the flexibility of certain protein regions upon ligand binding, and the detailed energetic contributions to the binding free energy. core.ac.uk

Computational Approaches in Novel Analog Design and Optimization

Computational methods are integral to the design and optimization of novel analogs based on the this compound scaffold. sci-hub.se The process is often iterative, combining synthesis, biological testing, and computational modeling to refine molecular structures for improved activity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are enhanced by computational analysis. For example, in the development of 5-HT2A receptor antagonists, computational approaches helped guide the modification of the parent compound, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine, to identify analogs with improved oral bioavailability. researchgate.net By predicting metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties, computational tools can help prioritize which analogs to synthesize, saving time and resources. nsf.gov Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives have also been used to develop predictive models for their binding affinity to targets like the CCR5 receptor. tandfonline.com These models use various molecular descriptors to correlate chemical structure with biological activity, guiding the design of more potent compounds. tandfonline.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Fatty acid amide hydrolase (FAAH) |

| 4-Phenylthiazole |

| Tyrosine |

| Phenylalanine |

| 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane |

| 1-(2-(2,4-Difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine |

Emerging Research Frontiers and Future Academic Directions

Exploration of Novel Biological Targets for 4-(Phenylsulfonyl)piperidine Scaffolds

The this compound core has traditionally been associated with specific biological targets, but recent research is significantly broadening this scope. While its role in developing selective 5-HT(2A) receptor antagonists is well-established, new frontiers of biological activity are actively being explored. researchgate.netacs.org

A significant area of investigation is in neurodegenerative diseases. Derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. mdpi.comtubitak.gov.tr For instance, one study detailed the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides, which were identified as potential inhibitors of both AChE and BChE. tubitak.gov.tr Another series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives also demonstrated notable inhibition of these cholinesterase enzymes. nih.gov

Beyond neurodegenerative disorders, the scaffold is showing promise in infectious diseases. Analogues have demonstrated antimicrobial properties, with activity reported against both Staphylococcus aureus and Escherichia coli. researchgate.net Fused piperidine-triazole thione derivatives have also been synthesized and examined as potential antibacterial, antifungal, and antitubercular agents. bohrium.com Furthermore, a novel class of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines has been identified as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, presenting a new strategy for controlling mosquito-borne diseases like Zika and dengue fever. nih.gov

In the realm of oncology, derivatives are being investigated for their anticancer potential. mdpi.com Research has pointed towards the PI3K/AKT/mTOR pathway as a possible target. mdpi.com Additionally, some compounds have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain cancers. mdpi.com

Table 1: Emerging Biological Targets for this compound Derivatives

| Target Class | Specific Target(s) | Therapeutic Area |

|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1) | Oncology | |

| Lipoxygenase (LOX) | Inflammation | |

| Receptors | 5-HT(2A) Serotonin (B10506) Receptor | Neurological Disorders |

| Ion Channels | Aedes aegypti Kir1 (AeKir1) Channel | Infectious Disease (Vector Control) |

| Microbes | Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis | Infectious Disease |

Development of Stereoselective and Enantioselective Synthetic Routes

The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Consequently, the development of synthetic routes that can control the stereochemistry of the this compound core is a major focus of current research.

Recent advancements include the development of stereoselective methods for producing polysubstituted piperidines. scribd.comnih.govresearchgate.net One notable approach describes a general synthesis of 6-aryl-5-phenylsulfonyl-1,2,5,6-tetrahydropyridines as single stereoisomers. lookchem.com This method starts from 4-phenylsulfonyl cis-but-2-en-1-ol and chiral non-racemic aryl sulfinimines, with the diastereoselectivity attributed to lithium chelation forming a stable six-membered chair-like transition state. lookchem.com

Other powerful techniques being employed include intramolecular Mannich reactions for the highly stereoselective assembly of polysubstituted piperidones and aza-Diels-Alder reactions for creating functionalized piperidines. scribd.com Metal-catalyzed and organocatalytic methods are also at the forefront of producing chiral piperidine (B6355638) derivatives. mdpi.com For instance, palladium-catalyzed reactions have been used for azide (B81097) reduction cyclization, and gold(I) complexes have been employed for the oxidative amination of alkenes to form substituted piperidines. mdpi.com Furthermore, a boronyl radical-catalyzed (4+2) cycloaddition has been shown to deliver polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov

These sophisticated synthetic strategies are crucial for creating libraries of stereochemically pure compounds, which are essential for elucidating structure-activity relationships and developing more potent and selective drug candidates. researchgate.net

Application in Chemical Probe Development for Mechanistic Studies

The unique structural and chemical properties of the this compound scaffold make it an attractive framework for the design of chemical probes. These tools are indispensable for studying biological pathways and mechanisms of action. uwo.ca

Derivatives of this scaffold are being functionalized to serve as probes for target identification and validation. For example, a 4-(phenylsulfonyl)pyridine (B12012622) group has been used as a linker to attach a paramagnetic tag to proteins, enabling their study using in-cell NMR. uwo.ca This highlights the utility of the scaffold in creating sophisticated tools for structural biology.

Furthermore, the piperidine ring itself can be a key component of activity-based probes (ABPs). ABPs are designed to covalently bind to a specific class of enzymes, allowing for their detection and quantification. This has been demonstrated in the development of probes for endocannabinoid biosynthesis, where piperidine-containing molecules were equipped with reporter tags like dyes or biotin (B1667282) for visualization and enrichment of target enzymes.

The versatility of the scaffold allows for its incorporation into fragment-based drug discovery (FBDD) campaigns. In FBDD, small molecular fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds. The this compound moiety can serve as a starting fragment or be incorporated into larger molecules to optimize their properties.

Integration of High-Throughput Screening with Computational Methods for Target Identification

The search for new drugs and biological targets has been revolutionized by the integration of high-throughput screening (HTS) and computational chemistry. labmanager.comnih.gov For the this compound scaffold, these combined approaches are accelerating the pace of discovery.

Virtual high-throughput screening (vHTS) is being used to screen vast digital libraries of compounds against biological targets of interest. meilerlab.org These in silico methods, which include molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding affinity and potential activity of novel this compound derivatives before they are synthesized. nih.govmeilerlab.org For example, molecular docking studies using programs like AutoDock have been successfully used to predict and rationalize the binding interactions of these derivatives with enzymes like AChE and BChE. tubitak.gov.tr

Following computational screening, HTS provides experimental validation by rapidly testing large numbers of compounds in biological assays. labmanager.com This synergy is powerful; computational methods narrow down the vast chemical space to a manageable number of high-priority candidates, which are then synthesized and evaluated using HTS. labmanager.commeilerlab.org This integrated workflow significantly enhances the efficiency of identifying "hits"—compounds that show desired activity. labmanager.com

Furthermore, these approaches are critical for target deconvolution, the process of identifying the specific molecular target of a compound discovered through phenotypic screening. Chemical probe strategies are often combined with quantitative mass spectrometry techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to identify the protein targets of bioactive this compound derivatives within a complex cellular environment.

Investigation of Advanced Hybrid Structures and Conjugates

A prominent and expanding area of research involves the creation of advanced hybrid structures and conjugates that incorporate the this compound scaffold. This strategy, often referred to as pharmacophore hybridization, aims to combine the structural features of different bioactive molecules to create a single entity with synergistic or multi-target activity. acs.org

One successful application of this approach has been the synthesis of tetrazole-piperazine sulfonamide hybrids. These molecules merge the piperazine (B1678402) sulfonamide core with a tetrazole moiety, resulting in compounds with significant antiproliferative activity. acs.org Another example involves linking the this compound scaffold to other pharmacophores, such as pyrimidine (B1678525) carboxylates, to create multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease. researchgate.net These MTDLs can simultaneously modulate multiple targets, such as cholinesterases and amyloid-beta aggregation. mdpi.comresearchgate.net

The this compound scaffold is also being explored as a component in more complex molecular constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemscene.com In these applications, the piperidine derivative can serve as a linker or a core building block to connect a target-binding element with an effector molecule, such as a cytotoxic drug or an E3 ligase recruiting moiety. The development of such conjugates represents a sophisticated approach to creating highly specific and potent therapeutic agents.

Table 2: Examples of Hybrid Structures and Conjugates

| Hybrid/Conjugate Type | Component 1 | Component 2 | Potential Application | Reference |

|---|---|---|---|---|

| Pharmacophore Hybrid | Phenylsulfonyl-piperazine | Tetrazole | Anticancer | acs.org |

| Multi-Target-Directed Ligand | Phenylsulfonyl-pyrimidine | Carboxylate | Alzheimer's Disease | researchgate.net |

| Multi-Target-Directed Ligand | 1-(phenylsulfonyl)-1H-indole | Benzylpiperidine fragment | Alzheimer's Disease | mdpi.com |

| Potential Conjugate Building Block | 1-(phenylsulfonyl)piperidine-3-carbohydrazide | N/A | ADCs, PROTACs | chemscene.com |

Q & A

Q. What are the common synthetic routes for preparing 4-(Phenylsulfonyl)piperidine?

The compound is typically synthesized via sulfonylation of piperidine using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like acetonitrile. Advanced catalytic methods, such as CuH-catalyzed hydroalkylation, have also been employed to achieve stereoselectivity. Reaction optimization includes reflux conditions (e.g., 24–36 hours) and purification via flash chromatography or recrystallization .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using thin-layer chromatography (TLC) to monitor reaction progress, followed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What are the key spectroscopic techniques used to characterize this compound?

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation or skin contact. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Emergency protocols include rinsing exposed areas with water and seeking medical attention for adverse reactions .

Q. What are the typical reaction conditions for introducing the phenylsulfonyl group to piperidine?

Sulfonylation occurs at 0°C to room temperature in anhydrous solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC, and the product is isolated via extraction and crystallization .

Advanced Research Questions

Q. How do stereochemical considerations impact the biological activity of this compound derivatives?